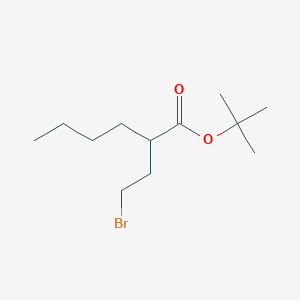

Tert-butyl 2-(2-bromoethyl)hexanoate

Description

Tert-butyl 2-(2-bromoethyl)hexanoate is a branched ester featuring a tert-butyl group, a hexanoate backbone, and a 2-bromoethyl substituent. This compound is of interest in organic synthesis, particularly in constructing complex molecules or intermediates requiring selective alkylation or cross-coupling steps .

Properties

Molecular Formula |

C12H23BrO2 |

|---|---|

Molecular Weight |

279.21 g/mol |

IUPAC Name |

tert-butyl 2-(2-bromoethyl)hexanoate |

InChI |

InChI=1S/C12H23BrO2/c1-5-6-7-10(8-9-13)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3 |

InChI Key |

GRDHUNURHDNXCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCBr)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: tert-Butyl Esters with Varying Substituents

- Tert-butyl hexanoate (): Lacks the bromoethyl group. Exhibits high reactivity in transesterification reactions, yielding products like methyl hexanoate in 94% efficiency under optimized conditions. The absence of bromine simplifies its reactivity profile, favoring straightforward ester transformations .

- Tert-butyl 3-phenylpropanoate (): Contains a phenyl group instead of bromoethyl. The phenyl group may enhance π-π interactions in catalytic systems .

- Tert-butyl (2-bromo-3-fluorobenzyl)carbamate (): Shares a bromine atom but on a benzyl ring. Achieves 56.6% yield in a palladium-catalyzed coupling reaction, suggesting steric and electronic challenges from the fluorobenzyl group reduce efficiency compared to non-halogenated analogs .

Amino-Protected and Functionalized Esters

- (R)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate (): Incorporates a Boc-protected amino group. The methyl ester and Boc group alter solubility (more polar) and reactivity, favoring amide bond formation over bromine-mediated substitutions .

- Tert-butyl 3-(aminomethyl)-5-methylhexanoate (): Contains an aminomethyl branch. The amine functionality enables participation in Schiff base formation or Michael additions, diverging from the bromoethyl group’s role in SN2 reactions .

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Stability Notes |

|---|---|---|---|

| This compound | ~265.2 | Lipophilic | Sensitive to nucleophiles |

| (R)-Methyl 2-(Boc-amino)hexanoate | ~245.3 | Polar organic | Stable under acidic conditions |

| Tert-butyl peroxy-2-ethylhexanoate | ~216.3 | Non-polar solvents | Thermally unstable |

Research Findings and Key Insights

- Reactivity Trends : Bromine enhances electrophilicity but may reduce reaction yields due to steric demands (e.g., 56.6% in vs. 94% in ). Tert-butyl esters generally exhibit high stability, though peroxides () are exceptions .

- Synthetic Utility: Bromoethyl groups enable cross-coupling or alkylation, whereas amino or Boc-protected derivatives () expand functionality for peptide or heterocycle synthesis .

- Regulatory and Safety : Peroxide derivatives require stringent safety protocols, contrasting with standard ester handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.